N-alpha-Benzoylalanyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide

Übersicht

Beschreibung

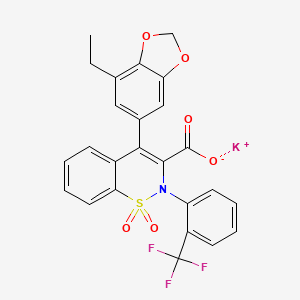

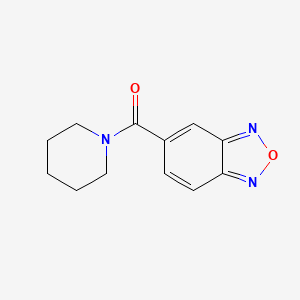

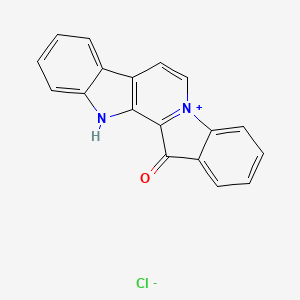

“N-alpha-Benzoylalanyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide”, also known as GR 94800, is a selective NK2 heptapeptide antagonist . It has a molecular formula of C49H61N9O8 and a molecular weight of 904.1 g/mol .

Synthesis Analysis

The synthesis of GR 94800 involves the design and characterization of several fluorescent probes for the NK2 receptor . These fluorescent ligands are analogues of GR 94800 and were obtained by substituting 2,n-diaminoalkyl amino acid (n = 3-6) for Ala1 and the subsequent coupling of the fluorophore NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) or fluoresceinthiocarbamyl to the N-omega amino group .Molecular Structure Analysis

The molecular structure of GR 94800 is complex, with a large number of atoms and a flexible structure . The compound’s IUPAC name is (2 S )- N - [ (2 S )-1-amino-1-oxohexan-2-yl]-1- [ (2 R )-1- [ (2 S )-2- [ [ (2 R )-2- [ [ (2 S )-2- [ [ (2 S )-2-benzamidopropanoyl]amino]propanoyl]amino]-3- (1 H -indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide .Physical And Chemical Properties Analysis

GR 94800 has a molecular formula of C49H61N9O8 and a molecular weight of 904.1 g/mol . Its IUPAC name, InChI, InChIKey, and SMILES string provide further information about its chemical structure .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Modifications

- Research into the synthesis of N-(hydroxy)amide-containing pseudopeptides has been conducted, with methods developed for the acylation of N-(benzoyloxy)phenethylamine leading to N-alpha-Fmoc-N-(hydroxy)-L-leucinamide, showcasing a strategy for pseudopeptide chain development without racemization (Wang & Phanstiel, 2000).

- The study on the inhibition of angiotensin-converting enzyme by phosphoramidates and polyphosphates highlights the competitive inhibition mechanism, which could be relevant in understanding the interaction of similar compounds with enzymes (Galardy, 1982).

Structural Characterization and Analogs

- The synthesis and structural characterization of N-para-ferrocenyl benzoyl amino acid ethyl esters, including various amino acids, demonstrates the potential for creating complex molecules with specific properties, which might parallel the structural complexity of N-alpha-Benzoylalanyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide (Savage et al., 2005).

Enzymatic Activity and Inhibition

- A study on the native chemical ligation at phenylalanine, showcasing the synthesis of compounds for peptide chain elongation, suggests methods that could be applied to synthesize or modify peptides similar to this compound, emphasizing the importance of preserving reactivity and preventing racemization (Crich & Banerjee, 2007).

Glycosylation and Prodrug Forms

- Investigations into the glycosylation of modified peptides and the development of prodrug forms of therapeutic agents, while not directly related, offer insights into the functionalization and potential therapeutic applications of complex peptides, which could extend to compounds like this compound (Welply et al., 1983).

Wirkmechanismus

Target of Action

GR 94800, also known as N-alpha-Benzoylalanyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide, is a potent and selective antagonist of the Neurokinin 2 (NK2) receptor . The NK2 receptor is a member of the tachykinin family of G protein-coupled receptors, which also includes NK1 and NK3 receptors . These receptors are involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction .

Mode of Action

GR 94800 interacts with its target, the NK2 receptor, by binding to it and blocking its activation . This prevents the receptor’s natural ligands, such as Neurokinin A (NKA), from binding and activating the receptor . As a result, the downstream signaling pathways that would normally be triggered by the activation of the NK2 receptor are inhibited .

Biochemical Pathways

The primary biochemical pathway affected by GR 94800 is the NK2 receptor signaling pathway . When the NK2 receptor is activated, it triggers a cascade of intracellular events, including the release of calcium ions and the activation of protein kinases . These events can lead to various physiological responses, such as smooth muscle contraction . By blocking the NK2 receptor, GR 94800 inhibits these downstream effects .

Pharmacokinetics

Peptides are generally well-absorbed and distributed throughout the body, but they can be rapidly metabolized and excreted, which can affect their bioavailability

Result of Action

The molecular and cellular effects of GR 94800’s action primarily involve the inhibition of NK2 receptor-mediated responses. For example, in vitro studies have shown that GR 94800 significantly reduces responses to electrical field stimulation in tissues where the NK2 receptor is expressed . This suggests that GR 94800 can effectively inhibit the physiological responses mediated by the NK2 receptor .

Action Environment

The action, efficacy, and stability of GR 94800, like many other drugs, can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other substances that can interact with the drug, and the specific characteristics of the target tissues . .

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H61N9O8/c1-4-5-21-37(42(50)59)54-47(64)40-23-14-25-57(40)49(66)41-24-15-26-58(41)48(65)39(27-32-16-8-6-9-17-32)56-46(63)38(28-34-29-51-36-22-13-12-20-35(34)36)55-44(61)31(3)52-43(60)30(2)53-45(62)33-18-10-7-11-19-33/h6-13,16-20,22,29-31,37-41,51H,4-5,14-15,21,23-28H2,1-3H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,64)(H,55,61)(H,56,63)/t30-,31-,37-,38+,39-,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEISCOCKRHHOU-UJYVDGJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H61N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161781 | |

| Record name | GR 94800 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

904.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141636-65-9 | |

| Record name | GR 94800 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141636659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR 94800 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

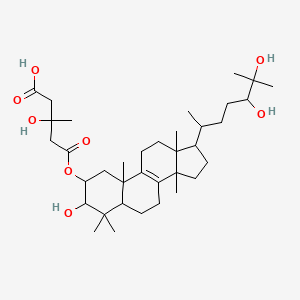

![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)